molecular formula C8H14O3 B062605 Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- CAS No. 170422-96-5

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-

Cat. No. B062605
M. Wt: 158.19 g/mol
InChI Key: FMYPLDHLBRTIBX-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-, also known as muscone, is a naturally occurring organic compound found in the musk gland of the male musk deer. It is widely used in the fragrance industry due to its unique and pleasant smell. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is not fully understood. However, it has been suggested that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- acts by modulating the activity of certain receptors in the brain, such as the NMDA receptor. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine.

Biochemical And Physiological Effects

Muscone has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has been shown to have a positive effect on cardiovascular health, by reducing blood pressure and improving lipid profiles.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in lab experiments is its availability. It can be easily synthesized in the lab, which makes it a cost-effective option for researchers. However, one limitation is that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is relatively unstable, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-. One area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new drugs for the treatment of cancer. Finally, there is also potential for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new fragrances and perfumes.

Synthesis Methods

The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- involves the reaction of cyclopentanone with methyl magnesium bromide, followed by oxidation with potassium permanganate. The final step involves esterification with methanol to produce the methyl ester of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-.

Scientific Research Applications

Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has a positive effect on memory and learning.

properties

CAS RN

170422-96-5

Product Name

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (1R,2S,3R)-2-hydroxy-3-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

FMYPLDHLBRTIBX-QYNIQEEDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]1O)C(=O)OC

SMILES

CC1CCC(C1O)C(=O)OC

Canonical SMILES

CC1CCC(C1O)C(=O)OC

synonyms

Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-

Origin of Product

United States

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